2,4,6-Tricyclopentyl-m-cresol
Description
Properties
CAS No. |
60834-86-8 |
|---|---|
Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2,4,6-tricyclopentyl-3-methylphenol |
InChI |
InChI=1S/C22H32O/c1-15-19(16-8-2-3-9-16)14-20(17-10-4-5-11-17)22(23)21(15)18-12-6-7-13-18/h14,16-18,23H,2-13H2,1H3 |
InChI Key |
LUNVGTDAAFIKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2CCCC2)C3CCCC3)O)C4CCCC4 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,4,6 Tricyclopentyl M Cresol
Regioselective Alkylation Strategies for m-Cresol (B1676322) Derivatives
The synthesis of 2,4,6-tricyclopentyl-m-cresol from m-cresol hinges on the regioselective introduction of three cyclopentyl groups onto the aromatic ring. The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are ortho, para-directing activators, guiding incoming electrophiles to the positions ortho and para to themselves. In m-cresol (3-methylphenol), the available positions for substitution are 2, 4, 5, and 6. The hydroxyl group strongly directs to positions 2, 4, and 6, while the methyl group directs to positions 2, 4, and 6. Therefore, the 2, 4, and 6 positions are highly activated and are the primary targets for alkylation.
Friedel-Crafts Alkylation Protocols for Multiple Cyclopentyl Group Introduction
The most direct and widely employed method for attaching alkyl groups to an aromatic ring is the Friedel-Crafts alkylation. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the generation of a carbocation (or a related electrophilic species) from an alkylating agent, which then attacks the electron-rich phenol (B47542) ring. libretexts.orgyoutube.com For the synthesis of this compound, cyclopentene (B43876) is a common and effective alkylating agent in the presence of an acid catalyst. The reaction proceeds via the protonation of cyclopentene to form the cyclopentyl carbocation, which then serves as the electrophile.
A known issue with Friedel-Crafts alkylation is polyalkylation, as the introduction of an electron-donating alkyl group further activates the ring to subsequent alkylation. organic-chemistry.orglibretexts.org While sometimes a drawback, this tendency is exploited to achieve the desired trisubstituted product.
The substitution pattern in phenol alkylation is directed to the ortho and para positions relative to the powerful activating hydroxyl group. researchgate.net In the case of m-cresol, this corresponds to positions 2, 4, and 6. Various catalytic systems can be employed to facilitate this transformation.
Solid acid catalysts like montmorillonite (B579905) K10 clay have demonstrated high regioselectivity for ortho-alkylation in the reaction of phenol with cyclopentanol (B49286), yielding 2-cyclopentylphenol (B118607) as the key intermediate. rsc.org Heterogeneous catalysts, such as silica (B1680970) gel supported aluminium phenolate, have also been successful in the alkylation of cresols, offering environmental benefits and control over selectivity. whiterose.ac.uk
Gas-phase alkylation over metal oxide catalysts, such as magnesium oxide, is another approach, though it often requires higher temperatures. google.com
Both Lewis and Brønsted acids are effective catalysts for Friedel-Crafts alkylation, with their choice influencing reaction rate and selectivity.
Brønsted Acids: Protic acids like p-toluenesulfonic acid (PTSA) and sulfuric acid are commonly used. They function by protonating the alkene (cyclopentene) to generate the cyclopentyl carbocation. researchgate.net PTSA is considered a milder and less corrosive option. researchgate.net Studies on the alkylation of m-cresol with cyclopentene using PTSA show that cyclopentyl groups are substituted at the ortho- and para-positions relative to the -OH group. researchgate.net Ionic liquids with Brønsted acidic functionalities have also emerged as efficient and recyclable catalysts for phenol alkylation. tandfonline.comnih.govacs.org
Lewis Acids: Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are traditional and highly active catalysts for Friedel-Crafts reactions. masterorganicchemistry.com They can be used with alkyl halides or alkenes (in the presence of a co-catalyst like HCl). Supported Lewis acid catalysts, for instance, aluminum trichloride (B1173362) grafted onto silica, can provide ortho-selectivity and easier workup. whiterose.ac.uk The strong acidity of these catalysts generally leads to higher reaction rates but can sometimes result in more side products or rearrangements if applicable.
Alternative Alkylation Approaches (e.g., Metal-Catalyzed Coupling Reactions, Radical Alkylation)
While Friedel-Crafts alkylation is the predominant method, other strategies for forming C-C bonds can be considered, although they are less common for this specific transformation.
Metal-Catalyzed Coupling Reactions: These methods are generally not used for direct alkylation with alkenes like cyclopentene. They typically involve the coupling of an organometallic reagent with an aryl halide or triflate. A hypothetical route could involve the bromination of m-cresol to produce 2,4,6-tribromo-m-cresol, followed by a Kumada or Suzuki coupling with a cyclopentyl organometallic reagent. However, this multi-step route is less efficient than direct alkylation.
Radical Alkylation: The introduction of alkyl groups can sometimes be achieved through radical pathways. For instance, radical cascade reactions involving aldehydes have been used to construct complex polycyclic systems in a regioselective manner. rsc.org However, the application of radical methods for the direct exhaustive alkylation of m-cresol with cyclopentyl groups is not well-documented and would require specific radical initiators and conditions.
Optimization of Reaction Yields and Purity for Scalable Synthesis
To achieve a high yield of the desired this compound and ensure high purity, several reaction parameters must be carefully optimized. The principles can be derived from studies on the mono-alkylation of m-cresol with cyclopentene. researchgate.net
Molar Ratio: To favor polyalkylation and drive the reaction towards the trisubstituted product, a significant excess of the alkylating agent (cyclopentene) relative to m-cresol is necessary. In the synthesis of mono-cyclopentyl m-cresol, an optimal molar ratio of m-cresol to cyclopentene was found to be 2:1. researchgate.net For the trisubstituted product, this ratio would be inverted, with a molar ratio of cyclopentene to m-cresol of 3:1 or higher.
Catalyst Concentration: The amount of catalyst affects the reaction rate. For the PTSA-catalyzed reaction of m-cresol with cyclopentene, the yield increased as the catalyst amount was raised to 10% by weight of m-cresol. researchgate.net Further increases did not significantly improve the yield. Finding the optimal catalyst loading is crucial for maximizing conversion without promoting unwanted side reactions.
Temperature: Reaction temperature plays a critical role. Higher temperatures generally increase the reaction rate but can also lead to dealkylation or isomerization byproducts. In the PTSA-catalyzed cyclopentylation of m-cresol, the yield of the mono-alkylated product increased with temperature up to 100°C. researchgate.net The optimal temperature for achieving the trisubstituted product would need to be determined experimentally to balance reaction rate and product stability.
Reaction Time: Sufficient reaction time is needed for the reaction to proceed to completion. This includes the time for the addition of the reactant and the subsequent stirring time for the reaction mixture. For the mono-alkylation, a 2-hour addition time and 3-hour stirring time were found to be effective. researchgate.net Complete tri-substitution would likely require a longer reaction time.
The following tables, based on data from the synthesis of cyclopentyl m-cresol, illustrate the effect of varying reaction parameters on product yield. researchgate.net
Table 1: Effect of Temperature on Product Yield Conditions: Molar ratio (m-cresol:cyclopentene) = 2:1, Catalyst (PTSA) = 10% of m-cresol, Time = 2h addition, 3h stirring.
| Temperature (°C) | Yield (%) |
|---|---|
| 60 | 66.4 |
| 80 | 75.2 |
| 100 | 81.3 |
Table 2: Effect of Molar Ratio on Product Yield Conditions: Temperature = 100°C, Catalyst (PTSA) = 10% of m-cresol, Time = 2h addition, 3h stirring.
| Molar Ratio (m-cresol:cyclopentene) | Yield (%) |
|---|---|
| 4:1 | 70.3 |
| 2:1 | 81.3 |
| 1:1 | 82.1 |
Synthesis of Cyclopentyl-Substituted Phenol Precursors
The synthesis of this compound inherently involves the formation of mono- and di-substituted intermediates. Understanding the synthesis of these precursors is key to controlling the final product distribution.
The primary precursor is mono-cyclopentyl m-cresol. As established, this can be synthesized via the Friedel-Crafts alkylation of m-cresol with cyclopentene using a Brønsted acid like p-toluenesulfonic acid. researchgate.net By controlling the stoichiometry (e.g., using an excess of m-cresol), the formation of the mono-alkylated product can be favored.
Another relevant precursor is 2-cyclopentylphenol, which can be synthesized with high regioselectivity by reacting phenol with cyclopentanol over a montmorillonite K10 clay catalyst. rsc.org This highlights the utility of solid acid catalysts in preparing specific ortho-alkylated phenol precursors. These mono-alkylated phenols can then be subjected to further alkylation steps under more forcing conditions (e.g., higher temperature, higher ratio of cyclopentene) to yield di- and subsequently tri-substituted products.
Preparation of Cyclopentyl Halides and Alkenes for Alkylation
The synthesis of this compound relies on the Friedel-Crafts alkylation of an m-cresol scaffold, for which cyclopentylating agents are necessary. These agents are typically cyclopentyl halides or cyclopentene, each prepared through established chemical reactions.
Cyclopentyl Halides: These are commonly prepared from cyclopentanol. The reaction with hydrogen halides (HCl or HBr) or thionyl chloride (SOCl₂) are standard methods for converting the alcohol into the corresponding halide. khanacademy.org For instance, reacting cyclopentanol with concentrated hydrochloric acid can yield cyclopentyl chloride. orgsyn.org Another approach involves the Finkelstein reaction, where a cyclopentyl chloride or bromide can be converted to cyclopentyl iodide by treatment with sodium iodide in acetone. vanderbilt.edu Free radical halogenation of cyclopentane (B165970) can also produce cyclopentyl halides, though this method may lack selectivity. libretexts.org
Cyclopentene: The primary method for synthesizing cyclopentene is the acid-catalyzed dehydration of cyclopentanol. Various synthetic strategies can also produce functionalized cyclopentenes, which can serve as precursors. thieme-connect.comorganic-chemistry.orgtandfonline.comorganic-chemistry.org For example, organometallic reagents can react with cycloalkanones to form alkoxides that, upon further reaction, yield substituted cycloalkenes. organic-chemistry.org
The following table summarizes common preparatory methods for these essential alkylating precursors.
| Precursor | Starting Material | Reagents | Key Features |
| Cyclopentyl Chloride | Cyclopentanol | Concentrated HCl | Standard alcohol to halide conversion. orgsyn.org |
| Cyclopentyl Bromide | Cyclopentanol | PBr₃ | Effective method for producing alkyl bromides from alcohols. khanacademy.org |
| Cyclopentene | Cyclopentanol | Acid Catalyst (e.g., H₂SO₄) | Classic elimination reaction (dehydration). |
| Functionalized Cyclopentenes | Cycloalkanones | Organocerium reagents, MsCl, DBU | Provides access to substituted cycloalkenes. organic-chemistry.org |
Functional Group Interconversions Leading to the m-Cresol Scaffold
The synthesis of the m-cresol (3-methylphenol) core is not straightforward due to the directing effects of its functional groups. The hydroxyl group on a phenol ring is an ortho-, para-director, meaning direct methylation of phenol would unfavorably yield ortho- and para-cresol isomers. Therefore, multi-step synthetic routes involving functional group interconversions (FGIs) are required to achieve the desired meta-substitution pattern. stackexchange.comimperial.ac.uk
One effective strategy begins with a starting material where a meta-directing group controls the regiochemistry, which is later converted into one of the desired substituents. A plausible synthesis starts from toluene. stackexchange.com
Nitration: Toluene is nitrated to produce a mixture of nitrotoluene isomers. While ortho- and para-nitrotoluene are the major products, m-nitrotoluene is formed as a minor isomer and must be separated.
Reduction: The nitro group of m-nitrotoluene is reduced to an amine group (-NH₂) to form m-toluidine (B57737).
Diazotization: The amino group of m-toluidine is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.
Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution, replacing the diazonium group with a hydroxyl group to yield the final m-cresol product. stackexchange.comgoogle.com
This sequence of transformations is a classic example of how functional group interconversions are strategically employed to synthesize a specific isomer that is otherwise difficult to access directly. ub.eduscribd.com
| Step | Transformation | Reactant | Key Reagents | Product | Purpose |
| 1 | Nitration | Toluene | HNO₃, H₂SO₄ | m-Nitrotoluene | Introduce a meta-directing nitro group. |
| 2 | Reduction | m-Nitrotoluene | Fe/HCl or H₂/Catalyst | m-Toluidine | Convert nitro to an amino group for diazotization. |
| 3 | Diazotization | m-Toluidine | NaNO₂, HCl (aq), 0-5 °C | m-Tolyldiazonium chloride | Create a good leaving group (N₂) for substitution. |
| 4 | Hydrolysis | m-Tolyldiazonium chloride | H₂O, H⁺, Heat | m-Cresol | Replace the diazonium group with a hydroxyl group. stackexchange.com |
Green Chemistry Principles in the Synthesis of this compound
The industrial synthesis of specialty chemicals like this compound increasingly incorporates green chemistry principles to enhance safety, reduce environmental impact, and improve efficiency. This is particularly relevant for the Friedel-Crafts alkylation step, which traditionally uses hazardous catalysts and solvents.
Solvent-Free or Environmentally Benign Solvent Reaction Systems
Traditional Friedel-Crafts reactions often employ halogenated solvents like dichloromethane (B109758) or nitrobenzene, which are toxic and environmentally harmful. vaia.com Modern approaches focus on eliminating these solvents entirely or replacing them with more benign alternatives.
Solvent-Free Reactions: Performing the alkylation under solvent-free conditions is a primary goal of green synthesis. rsc.orgresearchgate.net This approach reduces solvent waste and can simplify product purification. Several studies have demonstrated successful Friedel-Crafts alkylations of arenes under solvent-free conditions, often promoted by solid acid catalysts. rsc.orgresearchgate.net
Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to greener options. While water is often an ideal green solvent, it is generally incompatible with traditional Lewis acid catalysts like AlCl₃. However, certain water-tolerant catalytic systems are under development. Ionic liquids have also been explored as recyclable and less volatile solvent alternatives for Friedel-Crafts reactions. nih.gov
Atom Economy and Waste Minimization in Synthetic Design
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product.
The choice of alkylating agent for synthesizing this compound has a direct impact on atom economy.
C₇H₈O (m-cresol) + 3 C₅H₈ (cyclopentene) → C₂₂H₃₂O (product)
Alkylation with Cyclopentyl Chloride: This reaction generates hydrogen chloride (HCl) as a byproduct for each cyclopentyl group added. This byproduct represents wasted atoms and requires subsequent neutralization and disposal, lowering the atom economy.
C₇H₈O (m-cresol) + 3 C₅H₉Cl (cyclopentyl chloride) → C₂₂H₃₂O (product) + 3 HCl
Development of Recyclable Catalytic Systems for Sustainability
A major drawback of traditional Friedel-Crafts alkylation is the use of stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which cannot be easily recovered and generate significant aqueous waste during workup. beyondbenign.org The development of solid, recyclable catalysts is a key area of green chemistry research.
| Catalyst Type | Examples | Advantages |
| Zeolites | H-ZSM-5, H-Beta | Shape-selectivity, thermal stability, reusability. Can be used for vapor-phase alkylations. google.com |
| Heteropolyacids | Dodecatungstophosphoric acid (DTP) | High acidity, can be supported on clays (B1170129) for easy recovery. researchgate.net |
| Metal Oxides | Sulfated Zirconia | Solid superacids that are stable and can be filtered and reused. nih.gov |
| Supported Metal Salts | CoCl₂·6H₂O, FeCl₃ | Can be effective in solvent-free conditions and potentially recycled. researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2,4,6 Tricyclopentyl M Cresol
Radical Chemistry and Antioxidant Activity Mechanisms
The antioxidant properties of phenolic compounds are intrinsically linked to their ability to donate a hydrogen atom from the hydroxyl group, thereby neutralizing free radicals. The efficacy of this process is heavily influenced by the stability of the resulting phenoxyl radical.
Role of Steric Hindrance in Stabilizing Phenoxyl Radicals
The three cyclopentyl groups at the 2, 4, and 6 positions of the m-cresol (B1676322) ring in 2,4,6-tricyclopentyl-m-cresol create significant steric hindrance around the phenolic hydroxyl group. researchgate.net This steric shielding plays a crucial role in the stabilization of the phenoxyl radical that forms upon hydrogen atom donation. The bulky nature of these substituents physically obstructs the radical center from reacting with other molecules, thereby increasing its lifetime and preventing it from participating in further undesirable reactions. This is a well-established principle in antioxidant chemistry, where steric hindrance is a key design element for creating persistent and effective radical scavengers. The stability of such sterically hindered phenoxyl radicals has been demonstrated in related compounds like 2,4,6-tri-tert-butylphenoxyl radical, for which a crystal structure has been obtained. rsc.org
Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) Mechanisms
The primary mechanisms by which phenolic antioxidants like this compound exert their radical-scavenging effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com
Hydrogen Atom Transfer (HAT): In this one-step process, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, effectively neutralizing it. mdpi.com The driving force for this reaction is the difference in bond dissociation energies between the phenolic O-H bond and the bond formed in the radical species. mdpi.com For hindered phenols, HAT is often the predominant pathway for radical scavenging. nih.gov
Single Electron Transfer (SET): This mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. This is often followed by a proton transfer step. While possible, the steric hindrance in this compound might make the close approach required for efficient electron transfer less favorable compared to the HAT mechanism. The relative contribution of HAT and SET can be influenced by the solvent and the nature of the free radical. researchgate.net
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution, a fundamental reaction class for aromatic compounds. uci.edulibretexts.org However, the substituents on the ring significantly influence the rate and regioselectivity of these reactions.
Analysis of Deactivation and Directing Effects of Bulky Cyclopentyl Groups
The hydroxyl and methyl groups of the m-cresol core are activating, ortho-, para-directing groups in electrophilic aromatic substitution. nih.gov Conversely, the bulky alkyl groups, like the cyclopentyl substituents, while also being ortho-, para-directors, can have a deactivating effect due to steric hindrance. uci.edu This steric bulk can impede the approach of the electrophile to the positions ortho to these groups. In this compound, the 2, 4, and 6 positions are occupied by cyclopentyl groups, and the 3-position has a methyl group. This leaves the 5-position as the most likely site for electrophilic attack, assuming the steric hindrance from the adjacent cyclopentyl groups at positions 4 and 6 does not completely prevent reaction. The concerted electronic effects of the hydroxyl and methyl groups would direct an incoming electrophile to the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and ortho and para to the methyl group (positions 2, 4, and 5). nih.gov Given that positions 2, 4, and 6 are blocked, the directing effects would favor substitution at position 5.
Competitive Halogenation and Nitration Studies
Specific competitive halogenation and nitration studies on this compound were not found in the search results. However, general principles of these reactions on substituted phenols provide insight.
Halogenation: The halogenation of phenols is typically a rapid reaction. libretexts.org In the case of m-cresol, halogenation would be expected to occur at the positions activated by the hydroxyl group. For example, the chlorination of m-cresol can lead to the formation of 2,4,6-trichloro-m-cresol. drugfuture.comontosight.ai For this compound, the substitution pattern is already fixed, and further halogenation on the ring would be highly disfavored due to the lack of available activated positions and severe steric hindrance. If any reaction were to occur, it would likely be at the 5-position, though this would be significantly hindered. The bromination of m-cresol can also lead to compounds like 2,4,6-tribromo-m-cresol. sigmaaldrich.com
Nitration: The nitration of phenols is a common electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺). masterorganicchemistry.com The regioselectivity of nitration is sensitive to steric hindrance. dergipark.org.trnih.gov For this compound, direct nitration on the aromatic ring would face the same steric challenges as halogenation, making the 5-position the only plausible, yet sterically hindered, site for substitution. It's worth noting that highly nitrated cresols, such as 2,4,6-trinitro-m-cresol, are known and are explosive. nih.gov
Reactivity of the Phenolic Hydroxyl Group
The reactivity of the phenolic hydroxyl group in this compound is significantly modulated by the steric shield provided by the adjacent cyclopentyl groups. This steric hindrance impacts typical phenol (B47542) reactions, often necessitating more rigorous conditions or specialized reagents compared to unhindered phenols.
Derivatization of the hydroxyl group in highly hindered phenols is often challenging but achievable under specific conditions.
Esterification: Direct esterification of sterically hindered phenols with carboxylic acids is generally inefficient due to the steric hindrance around the hydroxyl group, which impedes the approach of the carboxylic acid. cmu.edu More reactive acylating agents, such as acyl chlorides or acid anhydrides, are typically required to form the corresponding esters. cmu.edu For instance, the reaction of a hindered phenol with an acyl chloride would proceed by nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acyl chloride. The reaction may require a base to activate the phenol to the more nucleophilic phenoxide.
Etherification: Similar to esterification, the etherification of sterically hindered phenols, like the well-studied 2,4,6-tri-tert-butylphenol (B181104), can be difficult. acs.org The Williamson ether synthesis, a common method for preparing ethers, may require strong bases and polar aprotic solvents to facilitate the formation of the phenoxide and its subsequent reaction with an alkyl halide. Alternative methods, such as using more reactive alkylating agents or specialized catalytic systems, may be necessary to achieve reasonable yields. acs.org
A summary of expected derivatization reactions is presented in Table 1.
Table 1: Expected Derivatization Reactions of this compound
| Reaction Type | Reagent | Expected Product | General Conditions |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | 2,4,6-Tricyclopentyl-m-cresyl acetate | Base catalyst (e.g., pyridine) |
| Etherification | Alkyl Halide (e.g., Methyl Iodide) | 2,4,6-Tricyclopentyl-3-methylanisole | Strong base (e.g., NaH) in an aprotic solvent |
The mechanisms of hydroxyl group transformations in this compound are governed by the electronic properties of the phenol and the overwhelming steric effects of the cyclopentyl groups.
In a typical esterification with an acyl chloride, the reaction likely proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen, a nucleophile, attacks the carbonyl carbon of the acyl chloride. The steric bulk around the hydroxyl group would slow this step down considerably compared to a less hindered phenol.
For etherification via the Williamson synthesis, the first step is the deprotonation of the phenolic hydroxyl group by a strong base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction. The steric hindrance around the phenoxide oxygen would be a major factor controlling the reaction rate.
A key aspect of the reactivity of hindered phenols is the formation of a stable phenoxy radical upon one-electron oxidation. wikipedia.org The bulky ortho substituents play a crucial role in stabilizing this radical by sterically protecting the radical center from further reactions and by delocalizing the unpaired electron over the aromatic ring. wikipedia.org
Stability and Degradation Pathways under Controlled Conditions
The stability of this compound under various conditions is a critical aspect of its potential applications. Its structure suggests a high degree of stability, a characteristic feature of hindered phenols.
Hindered phenols generally exhibit high thermal stability. For instance, 2,4,6-tri-tert-butylphenol has a boiling point of 277 °C, indicating strong intermolecular forces and a resistance to thermal decomposition. sigmaaldrich.com It is expected that this compound would have a similarly high boiling point and good thermal stability.
At very high temperatures, decomposition is likely to occur through the cleavage of the C-C bonds of the cyclopentyl groups or the C-O bond of the phenol. The decomposition products would likely be a complex mixture of smaller hydrocarbons and phenolic fragments. Under controlled pyrolysis conditions, hazardous decomposition products such as carbon oxides can be formed. nih.gov
The photochemical reactivity of hindered phenols is of interest, particularly in the context of their use as stabilizers in materials exposed to sunlight. While specific data on this compound is unavailable, studies on other phenols show that they can undergo photodegradation. nih.govwikiwand.com
The absorption of UV light can promote the phenolic hydroxyl group to an excited state, potentially leading to homolytic cleavage of the O-H bond to form a phenoxy radical and a hydrogen atom. The subsequent reactions of these radicals can lead to a variety of degradation products. The bulky cyclopentyl groups might offer some photostability by quenching excited states or by hindering secondary reactions of the initially formed radicals.
One of the most important properties of hindered phenols is their high oxidative stability and their ability to act as antioxidants. wikipedia.org This is due to the facile donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, which terminates the radical chain reaction of oxidation. wikipedia.org
The resulting phenoxy radical is highly stabilized by two main factors:
Resonance Delocalization: The unpaired electron is delocalized over the aromatic ring.
Steric Shielding: The bulky cyclopentyl groups at the ortho and para positions sterically hinder the oxygen atom, preventing it from participating in further chain-propagating reactions. wikipedia.org
This stability allows the phenoxy radical to exist for a significant period, during which it can terminate another radical, thus acting as a potent antioxidant. The oxidative stability of this compound is expected to be excellent, making it a candidate for use as a stabilizer in plastics, oils, and other materials prone to oxidative degradation.
A summary of the stability of a representative hindered phenol, 2,4,6-tri-tert-butylphenol, is provided in Table 2.
Table 2: Stability Data for the Analogous Compound 2,4,6-Tri-tert-butylphenol
| Property | Value | Reference |
| Melting Point | 125-130 °C | sigmaaldrich.com |
| Boiling Point | 277 °C | sigmaaldrich.com |
| Decomposition | Forms carbon oxides upon hazardous decomposition. | nih.gov |
| Oxidative Stability | Readily oxidized to a stable phenoxy radical. | wikipedia.org |
Advanced Spectroscopic and Structural Characterization of 2,4,6 Tricyclopentyl M Cresol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a complex structure such as 2,4,6-Tricyclopentyl-m-cresol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics.
Complete Assignment of ¹H and ¹³C NMR Spectra for Structural Elucidation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic proton, the phenolic hydroxyl proton, the methyl group protons, and the protons of the three cyclopentyl rings. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
The aromatic region would likely feature a single proton signal, as the benzene (B151609) ring is pentasubstituted. The chemical shift of this proton would be influenced by the electron-donating effects of the hydroxyl, methyl, and alkyl groups. The phenolic -OH proton signal is expected to be a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group protons would appear as a sharp singlet. The cyclopentyl groups, due to their steric hindrance and potential for different conformations, would exhibit complex multiplets in the aliphatic region of the spectrum.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Ar-H | ~6.8 - 7.0 | s | 1H |
| OH | ~4.5 - 5.5 | br s | 1H |
| Ar-CH₃ | ~2.2 - 2.4 | s | 3H |
| Cyclopentyl-CH (benzylic) | ~2.8 - 3.2 | m | 3H |
| Cyclopentyl-CH₂ | ~1.5 - 2.0 | m | 24H |
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Predicted Chemical Shift (ppm) |
| Ar-C (quaternary, C-OH) | ~150 - 155 |
| Ar-C (quaternary, C-cyclopentyl) | ~135 - 145 |
| Ar-C (quaternary, C-CH₃) | ~125 - 130 |
| Ar-CH | ~120 - 125 |
| Cyclopentyl-CH (benzylic) | ~40 - 45 |
| Cyclopentyl-CH₂ | ~25 - 35 |
| Ar-CH₃ | ~15 - 20 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To confirm the assignments and elucidate the connectivity of the atoms, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For this compound, COSY would be crucial for tracing the connectivity within each cyclopentyl ring, showing correlations between the methine proton and the adjacent methylene (B1212753) protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the chemical shifts of the carbon atoms in the cyclopentyl rings by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC would be instrumental in establishing the connectivity between the cyclopentyl groups and the aromatic ring, as well as the position of the methyl group. For instance, correlations would be expected between the benzylic protons of the cyclopentyl groups and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. NOESY would provide insights into the stereochemistry and preferred conformation of the molecule. For example, it could show correlations between the methyl protons and the protons of the adjacent cyclopentyl group, helping to define the rotational orientation of the substituents.
Conformational Analysis and Dynamic NMR Studies of Cyclopentyl Rotations
The three bulky cyclopentyl groups on the aromatic ring introduce significant steric hindrance, which is expected to restrict the rotation around the aryl-cyclopentyl bonds. This restricted rotation could lead to the existence of stable conformers, or rotamers.
Dynamic NMR (DNMR) studies, where spectra are acquired at different temperatures, could provide information on the energy barriers associated with the rotation of the cyclopentyl groups. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for non-equivalent protons within the cyclopentyl rings. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal as the rate of rotation increases. The coalescence temperature could then be used to calculate the free energy of activation for the rotational process. Such studies would offer valuable insights into the molecule's conformational flexibility and the steric interactions between the bulky substituents.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound, with a molecular formula of C₂₂H₃₂O, the expected exact mass can be calculated.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M]⁺ | C₂₂H₃₂O | 312.2453 |
| [M+H]⁺ | C₂₂H₃₃O | 313.2526 |
| [M+Na]⁺ | C₂₂H₃₂ONa | 335.2345 |
Experimental measurement of the m/z value with high precision and comparison to the calculated values would confirm the elemental composition of the molecule.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides valuable information about the structure of the molecule.
For this compound, several fragmentation pathways can be predicted based on the known behavior of substituted phenols and sterically hindered aromatic compounds.
Benzylic Cleavage: The most likely fragmentation pathway would involve the cleavage of a C-C bond at the benzylic position of one of the cyclopentyl groups. This would result in the loss of a C₄H₇ radical (mass = 55) or a C₅H₉ radical (mass = 69), leading to the formation of a stable benzylic cation.
Loss of Alkyl Groups: Sequential loss of the cyclopentyl groups as neutral radicals (mass = 69) is another probable fragmentation route.
Ring Fragmentation of Cyclopentyl Groups: The cyclopentyl rings themselves could undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄, mass = 28).
Phenolic Cleavage: While less common for the molecular ion, cleavage of the C-O bond or loss of the methyl group could also be observed.
Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Predicted m/z | Possible Fragment Structure / Loss |
| 243 | [M - C₅H₉]⁺ |
| 174 | [M - 2(C₅H₉)]⁺ |
| 105 | [M - 3(C₅H₉)]⁺ |
| 283 | [M - C₂H₅]⁺ (from cyclopentyl ring) |
| 297 | [M - CH₃]⁺ |
By analyzing the fragmentation pattern obtained from an MS/MS experiment, the connectivity and substitution pattern of this compound could be further confirmed.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. This "fourth dimension" of analysis is particularly valuable for distinguishing between isomeric compounds that are indistinguishable by mass spectrometry alone. For a molecule like this compound, several positional isomers exist, and IMS-MS would be an ideal tool for their differentiation.
The principle behind this separation lies in the measurement of the ion's collision cross-section (CCS), which is a measure of its rotational average projected area. Different isomers, having unique three-dimensional structures, will exhibit distinct CCS values. Predictive models, often employing molecular descriptors and chemometric tools, can be developed to forecast the CCS of various phenolic isomers. nih.gov These models consider parameters such as mass, 3D conformation, and partial charge distribution to calculate theoretical CCS values. nih.gov
For the isomers of tricyclopentyl-m-cresol, it is expected that variations in the substitution pattern on the phenolic ring would lead to differences in their gas-phase conformations. These conformational differences would, in turn, result in measurable differences in their drift times through the ion mobility cell and, consequently, their CCS values. This would allow for the unambiguous identification of each isomer in a complex mixture. The combination of IMS with high-resolution mass spectrometry provides a high degree of confidence in compound annotation. mdpi.com
Table 1: Predicted Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) Data for Isomers of Tricyclopentyl-m-cresol
| Isomer | Molecular Formula | Predicted Collision Cross Section (CCS) in N₂ (Ų) | Predicted m/z |
| This compound | C₂₂H₃₂O | 215.8 | 312.2453 |
| 2,4,5-Tricyclopentyl-m-cresol | C₂₂H₃₂O | 212.3 | 312.2453 |
| 3,4,5-Tricyclopentyl-o-cresol | C₂₂H₃₂O | 218.1 | 312.2453 |
Note: The data in this table is hypothetical and for illustrative purposes, based on the principles of IMS-MS for isomer differentiation.
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups. For this compound, FT-IR is crucial for identifying its key structural motifs.
The most prominent feature in the FT-IR spectrum would be the O-H stretching vibration of the phenolic hydroxyl group, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the cyclopentyl and methyl groups would be observed in the 2850-3000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce a series of sharp bands between 1450 and 1600 cm⁻¹. The C-O stretching vibration of the phenol (B47542) would be visible in the 1200-1260 cm⁻¹ region.
Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational spectra, which can then be compared with experimental data to aid in the assignment of vibrational modes. nih.govnih.gov
Table 2: Predicted FT-IR Spectral Data for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Phenolic Hydroxyl | ~3400 (broad) |
| C-H Stretch (Aromatic) | Aromatic Ring | ~3050 |
| C-H Stretch (Aliphatic) | Cyclopentyl & Methyl | 2870-2960 |
| C=C Stretch | Aromatic Ring | 1500-1600 |
| C-O Stretch | Phenol | ~1230 |
Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for the respective functional groups.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique vibrational fingerprint of a molecule.
For this compound, the Raman spectrum would be rich in information. The symmetric "breathing" mode of the substituted benzene ring would give rise to a strong, sharp peak, which is characteristic of the substitution pattern. The C-H bending and rocking vibrations of the bulky cyclopentyl groups would also be prominent. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the molecule's vibrational behavior. As with FT-IR, theoretical calculations using methods like DFT can be employed to predict Raman spectra and assist in the interpretation of experimental results. nih.govnih.gov
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. chemrxiv.orgresearchgate.net
By diffracting X-rays off a single crystal of this compound, it would be possible to determine the exact bond lengths, bond angles, and torsion angles of the molecule. This would provide unambiguous confirmation of the connectivity of the atoms and the conformation of the cyclopentyl rings. The steric hindrance imposed by the three bulky cyclopentyl groups would likely lead to some distortion of the benzene ring from perfect planarity and influence the orientation of the hydroxyl and methyl groups.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. mdpi.comresearchgate.net In the case of this compound, the primary intermolecular interaction would be hydrogen bonding between the phenolic hydroxyl groups of adjacent molecules. However, the bulky cyclopentyl groups would likely sterically hinder the formation of extensive hydrogen-bonded networks that are common in less substituted phenols. rsc.org
Computational and Theoretical Chemistry of 2,4,6 Tricyclopentyl M Cresol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.
Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the optimal, lowest-energy three-dimensional arrangement of atoms in a molecule. For 2,4,6-tricyclopentyl-m-cresol, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be used to predict its ground state geometry. These calculations would provide precise bond lengths, bond angles, and dihedral angles. The resulting energetic information would reveal the molecule's stability.
Table 1: Hypothetical DFT-Calculated Ground State Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-O (phenolic) | 1.37 Å |
| Bond Length | O-H (phenolic) | 0.96 Å |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| Bond Length | C-C (cyclopentyl) | 1.53 - 1.55 Å |
| Bond Angle | C-O-H | 109.5° |
| Dihedral Angle | C-C-O-H | ~180° (anti-periplanar) or ~0° (syn-periplanar) |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated electron density around each nucleus. For this compound, the bulky cyclopentyl groups would be expected to cause notable shifts in the signals of the aromatic protons and carbons due to steric and electronic effects.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the energies at which a molecule absorbs infrared (IR) radiation, causing its bonds to stretch and bend. These calculated frequencies can be compared with experimental IR spectra to identify characteristic functional groups. For instance, the O-H stretching frequency of the phenolic group would be a key feature.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Nucleus/Vibration | Predicted Chemical Shift / Frequency |
| ¹H NMR | Phenolic OH | 4.5 - 5.5 ppm |
| ¹H NMR | Aromatic CH | 6.8 - 7.2 ppm |
| ¹³C NMR | Aromatic C-OH | 150 - 155 ppm |
| ¹³C NMR | Aromatic C-CH₃ | 20 - 25 ppm |
| IR | O-H Stretch | 3500 - 3600 cm⁻¹ |
| IR | C-O Stretch | 1200 - 1260 cm⁻¹ |
| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the electron-donating nature of the alkyl groups and the hydroxyl group would be expected to raise the energy of the HOMO, influencing its reactivity as an antioxidant.
Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations typically focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the behavior of molecules over time, including their flexibility and interactions with their environment.
Exploration of Conformational Space and Preferred Conformations
The cyclopentyl groups in this compound are not static; they can rotate and pucker. MD simulations can explore the vast conformational space of this molecule to identify the most stable (lowest energy) conformations. These simulations would reveal the preferred orientations of the cyclopentyl groups relative to the phenol (B47542) ring, which are governed by a delicate balance of steric hindrance and weak intramolecular interactions.
Simulations of Molecular Interactions in Solution and Condensed Phases
MD simulations are particularly valuable for studying how a molecule behaves in a liquid or solid state. By simulating this compound in a solvent box (e.g., water or an organic solvent), one can study how it interacts with solvent molecules. This is crucial for understanding its solubility and how its antioxidant properties might be modulated by the surrounding medium. In the condensed phase, these simulations can provide information on how molecules of this compound pack together, which is relevant to its bulk material properties.
Reaction Mechanism Modeling
The modeling of reaction mechanisms for this compound would be crucial in understanding its reactivity, particularly its function as a hindered phenol antioxidant. These studies would typically involve quantum mechanical calculations to map out the potential energy surface of a given reaction.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Key Reactions
A critical aspect of understanding the reactivity of this compound involves identifying the transition states of its key reactions, such as hydrogen atom transfer to a radical species. The process would involve:
Transition State (TS) Search: Using computational methods like Density Functional Theory (DFT), researchers would locate the saddle point on the potential energy surface corresponding to the transition state. This is a high-energy structure that connects the reactants and products. For this compound, a key reaction would be the abstraction of the hydroxyl proton by a radical.
Intrinsic Reaction Coordinate (IRC) Analysis: Once a transition state is located and verified (by the presence of a single imaginary frequency), an IRC calculation is performed. This analysis traces the reaction pathway downhill from the transition state to both the reactants and the products, confirming that the identified TS correctly connects the desired species.
Activation Energy Calculations and Reaction Pathway Mapping
The activation energy (Ea) is a fundamental kinetic parameter that determines the rate of a chemical reaction. For this compound, this would be calculated as the difference in energy between the transition state and the reactants.
Reaction Pathway Mapping: By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction coordinate diagram can be constructed. This map provides a visual representation of the energy changes throughout the reaction, highlighting the favorability of different pathways.
Table 1: Hypothetical Activation Energies for Hydrogen Abstraction from Phenols
| Phenol Derivative | Reactant Radical | Activation Energy (kJ/mol) - Hypothetical |
| Phenol | HO• | 20 |
| 2,6-di-tert-butylphenol | HO• | 35 |
| This compound | HO• | ~30-40 (Estimated) |
This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not available. The estimated value is based on the expected steric hindrance from the cyclopentyl groups.
Quantitative Structure-Property Relationships (QSPR) Studies (Non-Prohibited Properties)
QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. While no specific QSPR models for this compound exist, the methodology for creating them is well-established.
Development of Models Relating Structure to Specific Chemical Behaviors
To develop a QSPR model for a series of phenols including this compound, the following steps would be taken:
Dataset Collection: A set of phenol derivatives with known experimental data for a specific property (e.g., antioxidant activity, bond dissociation enthalpy) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be constitutional, topological, geometric, or electronic descriptors. For this compound, descriptors related to molecular size, shape, and the electronic environment of the hydroxyl group would be particularly relevant.
Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a mathematical equation linking the descriptors to the property of interest. The model's predictive power would then be rigorously validated.
Prediction of Relative Reactivity and Selectivity based on Molecular Descriptors
Once a validated QSPR model is established, it can be used to predict the properties of new or untested compounds. For this compound, such a model could predict its relative reactivity as an antioxidant compared to other phenols.
Key molecular descriptors that would likely influence the reactivity of this compound include:
Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE generally indicates higher antioxidant activity.
Ionization Potential (IP): Relates to the ease of electron donation.
Steric Descriptors: Quantify the bulkiness of the cyclopentyl groups, which is crucial for a hindered phenol.
Table 2: Key Molecular Descriptors for QSPR Analysis of Phenolic Antioxidants
| Descriptor | Description | Relevance to this compound |
| Bond Dissociation Enthalpy (O-H) | Energy required to break the hydroxyl bond homolytically. | Primary indicator of hydrogen-donating ability. |
| Ionization Potential | The minimum energy required to remove an electron. | Relates to electron-donating antioxidant mechanisms. |
| Sterimol Parameters | A set of descriptors that quantify the steric bulk of substituents. | Crucial for modeling the "hindered" nature of the phenol. |
| Hammett Constants (σ) | Quantify the electron-donating or -withdrawing nature of substituents. | The cyclopentyl and methyl groups would have specific Hammett values. |
Advanced Analytical Methodologies and Separation Science for 2,4,6 Tricyclopentyl M Cresol
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2,4,6-Tricyclopentyl-m-cresol due to its high resolution and sensitivity.
Optimization of Stationary and Mobile Phases for Resolution (e.g., Reverse Phase HPLC)
Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for the separation of this compound. sielc.com The selection of an appropriate stationary phase and the optimization of the mobile phase composition are critical for achieving the desired resolution. A specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, has been shown to be effective. sielc.com
The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water. sielc.com The addition of an acid, such as phosphoric acid, can improve peak shape and resolution. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is often substituted with a volatile acid like formic acid. sielc.com The use of columns with smaller particle sizes, such as 3 µm, can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 (or equivalent C18) |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |
| Detector | UV or Mass Spectrometry (MS) |
This table is generated based on data for illustrative purposes and may not represent a definitive, universally applicable method.
Development of Preparative HPLC Methods for Isolation and Purification
The principles of analytical HPLC can be scaled up for preparative purposes to isolate and purify this compound. sielc.com This is particularly useful for obtaining high-purity standards for further research or for removing impurities from a synthesized batch. The scalability of the reverse-phase HPLC method allows for the transition from analytical to preparative separation. sielc.com
Gas Chromatography (GC) Techniques
Gas Chromatography (GC) offers a powerful alternative for the analysis of this compound, especially when dealing with volatile derivatives of the compound.
Column Selection and Temperature Programming for Volatile Derivatives
The choice of the GC column is paramount for the successful separation of this compound. A column with a stationary phase that provides good selectivity for phenolic compounds is generally preferred. Temperature programming, which involves a controlled increase in the column temperature during the analysis, is essential for eluting this relatively high-molecular-weight compound in a reasonable time with good peak shape.
Quantitative Analysis Using GC-FID and GC-TCD
For quantitative analysis, Gas Chromatography is often coupled with a Flame Ionization Detector (GC-FID) or a Thermal Conductivity Detector (GC-TCD). GC-FID is highly sensitive to organic compounds and is well-suited for trace-level analysis. GC-TCD, while generally less sensitive, is a universal detector that responds to all compounds and can be used for quantifying major components.
Hyphenated Analytical Techniques
To enhance selectivity and sensitivity, chromatographic techniques are frequently coupled with powerful detection methods. For the analysis of this compound, hyphenated techniques such as HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are invaluable. These methods provide not only retention time data but also mass spectral information, which allows for definitive identification and structural elucidation of the compound and its potential impurities.
LC-MS/MS and GC-MS/MS for Trace Analysis and Impurity Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful tools for the trace analysis and impurity profiling of this compound. The high selectivity and sensitivity of these techniques allow for the detection and quantification of the parent compound and its potential impurities, even in complex matrices.
In the analysis of sterically hindered phenols like this compound, which are often used as antioxidants in industrial products, sample preparation is a critical first step. vinatiorganics.com This may involve solvent extraction to isolate the analyte from a polymer or oil matrix. For GC-MS analysis, a derivatization step, such as silylation, can be employed to increase the volatility and improve the chromatographic behavior of the phenolic compound.
For LC-MS/MS analysis, a reversed-phase chromatographic method would likely be developed to separate this compound from any process-related impurities or degradation products. The mass spectrometer, operating in a mode such as selected reaction monitoring (SRM), provides a highly specific and quantitative detection method. In SRM, the precursor ion corresponding to the analyte of interest is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances sensitivity.
Similarly, GC-MS/MS offers excellent separation and detection capabilities. A capillary GC column with a suitable stationary phase would be used for the separation of the derivatized or underivatized phenol (B47542). The use of a tandem mass spectrometer in SRM mode allows for the creation of a highly specific and robust quantitative method.
Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 70-100% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy | Optimized for the specific compound |
Table 2: Illustrative GC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (m/z) | Molecular ion or characteristic fragment |
| Product Ion (m/z) | Specific fragment ion |
| Collision Energy | Optimized for the specific compound |
LC-NMR for On-Line Structural Elucidation in Complex Mixtures
Liquid chromatography-nuclear magnetic resonance (LC-NMR) spectroscopy is a formidable technique for the on-line structural elucidation of compounds within complex mixtures, thereby avoiding the often laborious process of isolation. For a molecule like this compound, LC-NMR can be invaluable for confirming its structure and identifying unknown impurities.
The process involves separating the components of a mixture using an HPLC system and then directly transferring the eluent containing the separated compounds into the NMR spectrometer for analysis. This provides both chromatographic data and high-quality NMR spectra for each component.
The application of one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments can provide detailed structural information. For this compound, ¹H NMR would show the characteristic signals for the aromatic proton, the methyl group, and the cyclopentyl groups. 2D NMR experiments would then be used to establish the connectivity between these different parts of the molecule, confirming the substitution pattern on the aromatic ring. This is particularly useful for distinguishing between isomers. The coupling of LC with both NMR and MS (LC-NMR-MS) can provide complementary information, with MS giving the molecular weight and NMR providing detailed structural fragments.
Chiral Resolution Studies (if applicable to chiral isomers or derivatives)
The applicability of chiral resolution studies to this compound is contingent on whether the molecule itself possesses a chiral center or exhibits other forms of stereoisomerism, such as atropisomerism, which can arise from hindered rotation around a single bond. A thorough examination of the structure of this compound does not reveal an obvious chiral center. However, if any of its derivatives were to be synthesized that introduce a chiral element, or if atropisomerism is a possibility due to the bulky cyclopentyl groups, then chiral resolution studies would become relevant.
Development of Chiral Chromatographic Methods
Should a chiral form of this compound or a derivative exist, the development of a chiral chromatographic method would be essential for separating the enantiomers. This typically involves screening a variety of chiral stationary phases (CSPs) under different chromatographic conditions. Polysaccharide-based CSPs are a common starting point for the separation of a wide range of chiral compounds.
The method development process would involve testing different mobile phases, such as mixtures of alkanes and alcohols, and evaluating the effect of additives and temperature on the separation. The goal is to achieve baseline resolution of the enantiomeric peaks, which is necessary for accurate quantification.
Enantiomeric Excess Determination
Once a suitable chiral chromatographic method is established, it can be used to determine the enantiomeric excess (e.e.) of a sample. The e.e. is a measure of the purity of one enantiomer in a mixture and is calculated from the peak areas of the two enantiomers in the chromatogram. Accurate determination of e.e. is critical in fields such as pharmaceuticals, where the different enantiomers of a drug can have vastly different biological activities.
Applications in Materials Science and Polymer Chemistry Research Focus
Stabilization of Polymeric Materials as a Hindered Phenolic Antioxidant
Mechanism of Action in Preventing Polymer Degradation
The primary function of 2,4,6-Tricyclopentyl-m-cresol as an antioxidant is to interrupt the free-radical chain reactions that lead to the degradation of polymers when exposed to heat and light (photo-oxidative degradation). partinchem.com The degradation process is a cascade of reactions that can cause discoloration, brittleness, and a general loss of mechanical properties in the polymer. partinchem.com
The antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from its phenolic hydroxyl (-OH) group to the highly reactive peroxy radicals (ROO•) that are formed during the initial stages of polymer oxidation. This action neutralizes the peroxy radical, preventing it from abstracting a hydrogen atom from the polymer chain and thus propagating the degradation cycle. partinchem.comnih.gov
The resulting phenoxyl radical from the this compound molecule is significantly stabilized by two main factors:
Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring, which greatly reduces its reactivity.
Steric Hindrance: The bulky cyclopentyl groups physically shield the radical center, preventing it from initiating new degradation chains. researchgate.net
This stabilized phenoxyl radical can then react with another peroxy radical to form a non-radical, stable product, effectively terminating the chain reaction.
Structure-Activity Relationship Studies for Enhanced Antioxidant Performance
The antioxidant efficacy of a hindered phenol (B47542) is intricately linked to its molecular structure. For this compound, the key structural features influencing its performance are:
Steric Hindrance: The size and nature of the alkyl groups at the ortho positions (2 and 6) to the hydroxyl group are critical. The bulky cyclopentyl groups in this compound provide significant steric hindrance, which is crucial for stabilizing the resulting phenoxyl radical and preventing side reactions that could lead to discoloration. researchgate.net
Electronic Effects: The electron-donating nature of the alkyl substituents (cyclopentyl and methyl groups) on the aromatic ring can influence the reactivity of the phenolic hydroxyl group. These groups can increase the electron density on the ring, potentially facilitating the donation of the hydrogen atom to a peroxy radical. nih.gov
Molecular Weight and Volatility: A higher molecular weight, as contributed by the three cyclopentyl groups, generally leads to lower volatility and better permanence within the polymer matrix, ensuring long-term antioxidant protection.
Research on various hindered phenolic antioxidants has shown that the specific arrangement and type of substituents can be tailored to optimize performance in different polymer systems and under various degradation conditions. nih.gov
Intermediates in the Synthesis of Specialty Resins and Polymers
While primarily known for its antioxidant properties, the unique structure of this compound also makes it a candidate as a specialty monomer or intermediate in the synthesis of high-performance polymers.
Incorporation into Phenolic Resin Systems for Modified Properties
Phenolic resins, known for their high thermal stability and chemical resistance, can be modified by incorporating substituted phenols like this compound into their structure. ncsu.edu The introduction of the bulky cyclopentyl groups can impart several desirable properties to the resulting resin, including:
Increased Flexibility: The bulky, non-planar cyclopentyl groups can disrupt the tight cross-linking typical of phenolic resins, potentially leading to a more flexible and less brittle material.
Improved Solubility: The presence of these aliphatic groups can enhance the solubility of the resin in organic solvents, which is advantageous for processing and application.
Enhanced Hydrophobicity: The hydrocarbon nature of the cyclopentyl groups can increase the water resistance of the cured resin.
The synthesis would typically involve the reaction of this compound with an aldehyde, such as formaldehyde, under controlled conditions to produce a modified resole or novolac resin. youtube.com
Precursors for Polymerization Reactions (e.g., epoxy resins, polycarbonates)
The phenolic hydroxyl group of this compound allows it to act as a precursor in the synthesis of other important polymer classes, such as epoxy resins and polycarbonates.
Epoxy Resins: this compound can be reacted with epichlorohydrin (B41342) to synthesize a specialty epoxy resin. The resulting polymer would incorporate the bulky cyclopentyl groups, which could enhance properties such as thermal stability, flame retardancy, and dielectric performance.
Polycarbonates: In principle, a di-functional derivative of this compound could be used in the synthesis of polycarbonates through reaction with phosgene (B1210022) or a carbonate precursor. patsnap.com The incorporation of such a highly substituted, bulky monomer could lead to polycarbonates with unique thermal and mechanical properties.
Modifiers for Functional Coatings and Films
Role in Enhancing Durability and Performance of Coating Formulations
There is currently a lack of specific research data detailing the role of this compound in enhancing the durability and performance of coating formulations. Generally, sterically hindered phenols can be incorporated into polymer backbones or used as additives to improve properties such as thermal stability and resistance to oxidation. The bulky cyclopentyl groups on the cresol (B1669610) ring could theoretically impart increased hydrophobicity and compatibility with non-polar polymer matrices, potentially leading to improved moisture resistance and longevity of a coating. However, without specific studies, these remain hypothetical benefits.
Surface Modification Applications
Similarly, documented applications of this compound for surface modification are not readily found in the existing scientific literature. In principle, the hydroxyl group of the cresol could be used to anchor the molecule to a substrate, while the bulky and non-polar cyclopentyl groups would then present a modified surface with altered properties, such as reduced surface energy or increased contact angle. This could be beneficial in creating water-repellent or anti-fouling surfaces. Again, empirical evidence to support these potential applications is not currently available.
Potential as a Ligand in Catalysis
The potential of this compound as a ligand in catalysis is an area that appears to be underexplored. The phenolic oxygen atom can act as a coordination site for a metal center, and the sterically demanding cyclopentyl groups could influence the coordination geometry and reactivity of the resulting metal complex.
Design and Synthesis of Metal Complexes with this compound Ligands
The synthesis of metal complexes using sterically hindered phenolic ligands is a well-established field of research. These ligands can stabilize metal centers in various oxidation states and create specific catalytic pockets. While the synthesis of complexes with other substituted phenols is documented, specific reports on the design and successful synthesis of metal complexes featuring the this compound ligand are not found in the reviewed literature. The general synthetic approach would likely involve the deprotonation of the phenolic hydroxyl group followed by reaction with a suitable metal salt.
Table 1: Hypothetical Metal Complexes with this compound Ligand
| Metal Center | Potential Coordination Mode | Possible Application Area |
| Titanium (IV) | Monodentate (O-donor) | Olefin Polymerization |
| Zirconium (IV) | Monodentate (O-donor) | Olefin Polymerization |
| Copper (II) | Monodentate (O-donor) | Oxidation Catalysis |
| Palladium (II) | Monodentate (O-donor) | Cross-Coupling Reactions |
This table is speculative and based on the known reactivity of similar phenolic ligands.
Evaluation of Catalytic Activity in Organic Transformations
Given the absence of synthesized metal complexes with this compound ligands in the available literature, there is consequently no data on their evaluation in any catalytic organic transformations. Research in this area would first require the successful synthesis and characterization of such complexes. Subsequently, their catalytic performance could be tested in reactions where sterically demanding ligands are known to be beneficial, such as in controlling selectivity in polymerization or cross-coupling reactions.
Environmental Transformation and Degradation Pathways Mechanistic Studies
Abiotic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic Degradation Pathways under UV Irradiation
There is no specific information available in the scientific literature regarding the photolytic degradation of 2,4,6-Tricyclopentyl-m-cresol under UV irradiation. For phenolic compounds in general, photolysis can be a significant degradation pathway, often involving the formation of phenoxyl radicals upon absorption of UV light, which can then undergo further reactions. However, the extent and nature of these reactions for a molecule with bulky cyclopentyl substituents are unknown.
Hydrolysis and Oxidation Reactions with Environmental Oxidants
No studies detailing the hydrolysis and oxidation reactions of this compound with common environmental oxidants such as hydroxyl radicals (•OH), ozone (O₃), or singlet oxygen (¹O₂) were found. While it is anticipated that this compound would react with these oxidants, particularly the highly reactive hydroxyl radical, the specific reaction rates, intermediate products, and final degradation products have not been documented. The steric hindrance from the cyclopentyl groups likely plays a significant role in the kinetics of these reactions.
Biotic Degradation Pathways in Soil and Water Systems
Microbial Metabolism and Identification of Metabolites
There is a lack of research on the microbial metabolism of this compound. Consequently, no metabolites have been identified. The biodegradation of simpler cresols is known to be initiated by hydroxylation of the aromatic ring, followed by ring cleavage. nih.govethz.ch However, the bulky cyclopentyl groups in this compound may hinder the enzymatic access required for these initial steps.
Elucidation of Enzyme-Mediated Transformation Mechanisms (e.g., ortho-cleavage, hydroxylation)
Without studies on the microbial degradation of this compound, there is no information on the specific enzymes that might be involved in its transformation. For many aromatic compounds, enzymes such as monooxygenases and dioxygenases are crucial for initiating degradation through hydroxylation and subsequent ring cleavage (either ortho- or meta-cleavage). nih.gov The ability of these enzymes to act on a sterically hindered substrate like this compound remains uninvestigated.
Sorption and Mobility in Environmental Matrices
Specific data on the sorption and mobility of this compound in soil and other environmental matrices are not available. Generally, the presence of large, nonpolar alkyl groups would be expected to increase the hydrophobicity of the molecule, leading to a higher affinity for sorption to organic matter in soil and sediment. This would, in turn, reduce its mobility in the environment. However, without experimental data such as soil-water partition coefficients (Koc), these remain theoretical assumptions. Studies on other chlorinated phenols have shown that factors like soil organic matter content and pH can significantly influence sorption. nih.gov
Interactions with Soil Organic Matter and Mineral Surfaces
The behavior of this compound in the soil environment is largely governed by its interactions with soil organic matter (SOM) and mineral surfaces. The significant non-polar nature of the three cyclopentyl substituents suggests a high potential for hydrophobic interactions. This leads to a strong affinity for the organic components of soil.
Key Research Findings:
Sorption to Soil Organic Matter: It is anticipated that the primary mechanism for the retention of this compound in soil is through partitioning into SOM. The extent of this sorption is likely to be directly proportional to the organic carbon content of the soil.
Influence of Soil Composition: In soils with low organic matter, interactions with mineral surfaces, such as clays (B1170129) and metal oxides, may become more significant. However, the bulky cyclopentyl groups could sterically hinder direct interactions with some mineral surface sites.
Potential for Persistence: The strong binding to soil particles can reduce the bioavailability of this compound for microbial degradation, potentially leading to its persistence in the soil environment.
Hypothesized Interaction Mechanisms:
| Soil Component | Predominant Interaction Mechanism | Expected Strength of Interaction |
| Humic Substances (in SOM) | Hydrophobic Partitioning | High |
| Clay Minerals | Weak van der Waals forces | Low to Moderate |
| Metal Oxides | Potential for weak surface coordination | Low |
Mechanisms Governing Leaching and Transport in Aquatic and Terrestrial Systems
The mobility of this compound in both terrestrial and aquatic environments is a key determinant of its potential to contaminate groundwater and spread within surface water bodies.
Leaching in Terrestrial Systems:
The potential for this compound to leach through the soil profile and into groundwater is expected to be low. This is a direct consequence of its predicted strong sorption to soil organic matter.
Factors Influencing Leaching:
Soil Type: Sandy soils with low organic matter content would present a higher risk of leaching compared to soils rich in organic matter, such as loam and clay.
Rainfall and Irrigation: High water flow can increase the potential for transport of both the dissolved compound and the compound sorbed to mobile colloidal particles.
Transport in Aquatic Systems:
Once in an aquatic system, the transport of this compound is dictated by its solubility and its tendency to associate with suspended particulate matter and sediments.
Partitioning in the Water Column: Due to its low aqueous solubility, a significant fraction of the compound is expected to partition from the water column to suspended organic particles and bottom sediments.
Sediment as a Sink: Over time, sediments are likely to act as a major sink for this compound in aquatic environments. This can lead to the accumulation of the compound in benthic zones, potentially impacting sediment-dwelling organisms.
Bioaccumulation Potential: The hydrophobic nature of this compound suggests a potential for bioaccumulation in aquatic organisms. ontosight.ai
Summary of Transport Potential:
| Environmental Compartment | Dominant Transport Process | Estimated Mobility |
| Soil Water | Advection/Dispersion | Low |
| Groundwater | Advection/Dispersion | Very Low |
| Surface Water (dissolved) | Advection/Dispersion | Low to Moderate |
| Surface Water (sorbed to particles) | Sedimentation/Resuspension | High (with particles) |
Further empirical studies are necessary to fully elucidate the specific rates and mechanisms of transformation and transport of this compound in diverse environmental conditions.
Future Research Directions and Outlook for 2,4,6 Tricyclopentyl M Cresol
Development of Advanced Synthetic Strategies for Complex Phenolic Structures
The synthesis of poly-substituted phenols like 2,4,6-Tricyclopentyl-m-cresol, where specific substitution patterns are required, presents a significant challenge. Traditional methods like Friedel-Crafts alkylation often yield mixtures of isomers and poly-alkylated products, making purification difficult and yields low. jk-sci.com Future research will undoubtedly focus on developing more sophisticated and sustainable synthetic strategies.
Achieving high chemo- and regioselectivity is the cornerstone of modern synthetic chemistry. For complex phenols, this means controlling exactly where bulky alkyl groups attach to the phenol (B47542) ring. The hydroxyl group is a strong ortho-, para-director, but steric hindrance from existing substituents can influence the position of further additions.
Future strategies will likely move beyond traditional Lewis acids to more advanced catalytic systems. jk-sci.com Research into heterogeneous catalysts, such as silica-supported aluminum phenolates, has shown promise in tuning the selectivity of phenol alkylation. whiterose.ac.uk These solid catalysts can offer advantages in terms of reusability and reducing hazardous waste. whiterose.ac.uk The development of novel catalysts, including metal-catalyzed methods and organocatalysts, will be crucial for accessing specific isomers of complex phenols that are currently difficult to synthesize. acs.orgresearchgate.net For instance, controlling reaction conditions and catalyst characteristics can steer the reaction towards desired products, such as favoring ortho-alkylation or controlling the degree of substitution. whiterose.ac.uk
Table 1: Potential Catalytic Systems for Selective Phenol Alkylation
| Catalyst Type | Alkylating Agent | Potential Advantages | Research Focus |
| Zeolites (e.g., H-BEA) | Alkenes, Alcohols | Shape selectivity, reusability, well-defined acid sites. pnnl.govnih.gov | Optimizing pore structure and acidity to control isomer distribution. |
| Supported Metal Catalysts | Alkenes | Tunable selectivity (ortho vs. para), improved stability. whiterose.ac.uk | Exploring different metal centers and support materials. |
| Ionic Liquids | Alkyl Halides | Mild reaction conditions, potential for catalyst recycling. researchgate.net | Design of task-specific ionic liquids for targeted selectivity. |
| Organocatalysts | Various | Metal-free synthesis, high stereoselectivity in some cases. acs.org | Development of chiral organocatalysts for asymmetric phenol functionalization. |
| Enzyme-Model Complexes | Phenols | High regioselectivity in oxidative polymerization. researchgate.net | Mimicking enzyme active sites for selective C-C and C-O bond formation. |
Integration of In-Situ Spectroscopic Techniques for Mechanistic Studies
A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and designing better catalysts. For reactions like the alkylation of phenols, which can proceed through multiple competing pathways, traditional analysis of final products is often insufficient. pnnl.gov The integration of in-situ spectroscopic techniques, which monitor the reaction as it happens, is a powerful approach to unravel these complex mechanistic details.
Techniques such as in-situ Magic Angle Spinning (MAS) NMR and FT-IR spectroscopy can directly observe reactive intermediates and track the concentration of reactants and products over time. pnnl.govnih.gov For example, a study on phenol alkylation with cyclohexanol (B46403) using in-situ 13C MAS NMR spectroscopy provided direct evidence that the reaction proceeds via dehydration of the alcohol to an alkene, followed by protonation to a carbenium ion which then alkylates the phenol. pnnl.govnih.gov This work also clarified that the intramolecular rearrangement of the initially formed O-alkylation product (ether) is not a major pathway for C-alkylation under these conditions, settling a long-standing debate. pnnl.govnih.govacs.org Applying these techniques to the synthesis of this compound could provide crucial insights into the reaction kinetics and the role of sterics in directing the substitution pattern.
Table 2: Insights from In-Situ Spectroscopic Studies of Phenol Alkylation
| Spectroscopic Technique | System Studied | Key Mechanistic Insight | Citation |
| In-Situ 13C MAS NMR | Phenol + Cyclohexanol over Zeolite H-BEA | Alkylation occurs only after cyclohexanol dehydrates to cyclohexene; the electrophile is a carbenium ion, not a protonated alcohol. | pnnl.govnih.gov |
| In-Situ 13C MAS NMR | 13C-labeled Phenol + Cyclohexene | Demonstrated that O-alkylation to form an ether is kinetically favored and reversible, but C-alkylation products arise from direct alkylation of the phenol ring. | pnnl.gov |
| In-Situ NMR | 4-propylphenol polymerization with HRP enzyme | Monitored the formation of undesirable byproducts (Pummerer's ketone) at different temperatures, allowing for optimization of reaction conditions. | nih.gov |
| Density Functional Theory (DFT) Calculations | Phenol + Alkenes with acid catalyst | Modeled reaction pathways, concluding O-alkylation is energetically favorable in neutral conditions, while protonation is key for C-alkylation via ionic rearrangement. | researchgate.netnih.gov |
High-Throughput Screening and Combinatorial Approaches in Material Science Applications
Sterically hindered phenols are widely used as antioxidants and stabilizers in polymers and other materials. google.com Identifying the optimal phenolic structure for a specific application can be a time-consuming process. High-throughput screening (HTS) offers a solution by enabling the rapid testing of a large number of compounds for a desired property. youtube.com
Future research could involve the creation of combinatorial libraries of complex phenols, including derivatives of this compound with varied substituents. acs.org Using automated, parallel synthesis techniques, hundreds or thousands of unique compounds can be generated. youtube.com These libraries can then be screened using HTS methods to identify lead compounds with superior performance, for example, as antioxidants. nih.gov Assays like the Oxygen Radical Absorbance Capacity (ORAC) test can be adapted for a high-throughput format to quickly evaluate the antioxidant activity of these libraries. nih.gov This combination of combinatorial synthesis and HTS can accelerate the discovery of new, high-performance materials based on phenolic structures. nih.gov
Table 3: Hypothetical HTS Workflow for Screening Phenolic Antioxidants
| Step | Description | Technology/Method | Purpose |
| 1. Library Synthesis | Create a diverse library of sterically hindered phenols using automated parallel synthesis. | Robotic liquid handlers, solid-phase synthesis. youtube.com | Generate a large and diverse set of candidate molecules. |
| 2. Plate Preparation | Dispense library compounds into microtiter plates using robotic systems. | Acoustic dispensing, pin tools. | Prepare samples for automated screening. |
| 3. Assay | Add reagents for an antioxidant assay (e.g., a fluorescent probe and a free radical generator). | Multichannel liquid handlers. nih.gov | Initiate the chemical reaction to measure antioxidant capacity. |
| 4. Detection | Measure the signal (e.g., fluorescence) over time using a microplate reader. youtube.comnih.gov | Fluorescence plate reader. | Quantify the ability of each compound to inhibit oxidation. |
| 5. Data Analysis | Process the raw data to calculate antioxidant activity for each compound and identify "hits". | Automated data analysis software. | Identify the most potent antioxidant compounds from the library. |
Exploration of Novel Catalytic and Polymerization Roles
While phenols are primarily known as antioxidants or synthetic building blocks, their future applications could expand into catalysis and polymer science in new ways. The phenolic hydroxyl group can act as a ligand for metal centers, opening the possibility of designing catalysts where the sterically bulky framework of a molecule like this compound could create a specific reaction pocket, influencing the selectivity of a catalytic transformation. acs.org
Furthermore, phenolic compounds can serve as monomers for creating novel polymers. researchgate.net Enzymatic polymerization, using enzymes like laccase or peroxidase, is an environmentally friendly method to produce polyphenylene oxides (PPOs) and other functional polymers. researchgate.netnih.govuminho.pt The structure of the phenol monomer is critical in determining the properties of the resulting polymer. tandfonline.com Research into the polymerization of highly substituted phenols could lead to the development of new materials with high thermal stability, specific optical properties, or tailored solubility. For instance, chemoselective polymerization of phenols containing other reactive groups (like an acetylene) can yield crosslinkable polyphenols for advanced material applications. researchgate.net
Table 4: Polymerization Approaches for Phenolic Compounds
| Polymerization Method | Catalyst/Initiator | Monomer Examples | Resulting Polymer & Potential Properties | Citation |
| Oxidative Coupling | Laccase, Peroxidase (HRP), Enzyme-Model Complexes | Phenol, Syringic Acid, 4-Phenoxyphenol | Polyphenylene Oxide (PPO); High thermal stability, crystallinity. | researchgate.netnih.gov |
| Free Radical Polymerization | Azobisisobutyronitrile (AIBN) | Methyl Methacrylate (with phenolic inhibitors) | Phenols act as inhibitors/retarders by scavenging radicals, controlling polymerization rate. | nih.gov |
| Enzymatic Polymerization | Laccase, Peroxidase (HRP) | Catechol, Resorcinol, Hydroquinone | Polyaromatics; Potential use in adhesives and coatings. | researchgate.nettandfonline.com |
| Chemoselective Polymerization | Peroxidase (HRP) | m-Ethynylphenol | Crosslinkable Polyphenols; Materials for thermosets and advanced composites. | researchgate.net |
Application of Machine Learning and AI in Predicting Chemical Behavior and Designing New Materials
The complexity of molecules like this compound makes predicting their properties challenging. Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as indispensable tools to address this complexity. uva.nl By training models on large datasets of known molecules and their properties, ML can predict characteristics such as toxicity, solubility, or reactivity for new, untested compounds. nih.govacs.org
For complex phenols, ML models could predict their antioxidant efficacy, their interaction with polymer matrices, or their potential modes of toxic action. nih.gov Beyond prediction, generative AI models are now being used for the de novo design of molecules and materials. mdpi.comyoutube.com An AI could be tasked to design a novel, highly-substituted phenol with optimal properties for a specific application, such as maximum thermal stability and low toxicity. uva.nl These computational approaches can significantly reduce the time and expense of experimental trial-and-error, accelerating the discovery and optimization of new materials based on phenolic scaffolds. mdpi.comarxiv.org
Table 5: Applications of AI/ML in Phenolic Compound Research
| AI/ML Application | Technique/Model | Potential Use for Complex Phenols | Benefit | Citation |
| Property Prediction | QSAR, k-Nearest Neighbors, Support Vector Machines, Neural Networks | Predict modes of toxic action, antioxidant activity, or physical properties (e.g., solubility). | Rapidly assess potential risks and benefits before synthesis. | nih.govacs.org |
| Thermodynamic Prediction | Extreme Minimum Learning Machine (EMLM) | Predict chemical potentials and activity coefficients in various solvents. | Understand and model behavior in complex mixtures and formulations. | acs.org |
| Reaction Optimization | Generative Models, Language Models | Design optimal synthetic pathways with higher yields and selectivity. | Reduce waste and energy consumption in chemical synthesis. | mdpi.com |
| De Novo Material Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design novel phenolic structures with enhanced properties (e.g., biodegradability, higher antioxidant capacity). | Accelerate the discovery of next-generation, sustainable materials. | uva.nlmdpi.comyoutube.com |
| Spectra Analysis | Deep Learning, Random Forests | Predict NMR chemical shifts and other spectroscopic properties from structure. | Aid in structure verification and characterization of new compounds. | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
